molecular formula C11H13NOS B6274361 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one CAS No. 1701931-39-6

1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one

Cat. No. B6274361
CAS RN: 1701931-39-6
M. Wt: 207.3
InChI Key:
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Description

1-(2,3-Dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one is an organic compound with a molecular formula of C10H11NO2S. It is a member of the isoindole family, a class of compounds that contain an isoindole ring structure. 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one is a colorless, crystalline solid that is insoluble in water. It has a melting point of around 124°C and a boiling point of around 282°C.

Scientific Research Applications

1-(2,3-Dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one has been studied for a variety of scientific research applications. It has been used as a ligand in coordination chemistry and as a reagent in organic synthesis. It has also been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. Additionally, it has been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers materials.

Mechanism of Action

1-(2,3-Dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one has been studied for its mechanism of action in various scientific research applications. In coordination chemistry, the compound acts as a ligand, bonding to transition metal ions to form coordination complexes. In organic synthesis, the compound acts as a reagent, reacting with other organic compounds to form new compounds. In the synthesis of pharmaceuticals, the compound can act as a precursor for the synthesis of various drugs. In the synthesis of dyes and pigments, the compound can act as a precursor for the synthesis of various dyes and pigments.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one has been studied for its biochemical and physiological effects. In laboratory studies, the compound has been found to have antifungal, anti-inflammatory, and anti-cancer properties. Additionally, it has been found to have antioxidant, anti-mutagenic, and anti-microbial properties. However, more research is needed to better understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one has several advantages for laboratory experiments. It is a relatively stable compound, with a melting point of around 124°C and a boiling point of around 282°C. Additionally, it is relatively easy to synthesize, and can be synthesized in good yields using a variety of methods. However, there are also some limitations to using 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one in laboratory experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not as widely available as some other compounds, which can limit its use in some experiments.

Future Directions

1-(2,3-Dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one has many potential applications in scientific research. Future research could focus on further exploring its potential as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, further research could be done to explore its potential as a precursor for the synthesis of various pharmaceuticals, dyes and pigments, and polymers materials. Additionally, further research could be done to better understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one. Finally, further research could be done to explore the potential applications of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one in other fields, such as materials science and nanotechnology.

Synthesis Methods

1-(2,3-Dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one can be synthesized using a variety of methods. One method is the reaction of 2,3-dihydro-1H-isoindole with thiourea in an aqueous medium. This reaction is catalyzed by a base such as potassium carbonate and produces 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one in good yields. Another method involves the reaction of ethyl 2-chloro-2-sulfanylpropanoate with 2,3-dihydro-1H-isoindole in the presence of a base such as sodium hydroxide. This reaction also produces 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one involves the reaction of 2-bromo-3-methoxybenzoic acid with ethyl 2-mercaptoacetate to form the intermediate ethyl 2-(2-bromo-3-methoxyphenylthio)acetate. This intermediate is then reacted with 2,3-dihydro-1H-isoindole-1-carboxylic acid to form the final product.", "Starting Materials": [ "2-bromo-3-methoxybenzoic acid", "ethyl 2-mercaptoacetate", "2,3-dihydro-1H-isoindole-1-carboxylic acid" ], "Reaction": [ "Step 1: React 2-bromo-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.", "Step 2: React the acid chloride with ethyl 2-mercaptoacetate in the presence of triethylamine to form ethyl 2-(2-bromo-3-methoxyphenylthio)acetate.", "Step 3: React ethyl 2-(2-bromo-3-methoxyphenylthio)acetate with 2,3-dihydro-1H-isoindole-1-carboxylic acid in the presence of potassium carbonate and DMF to form 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one." ] }

CAS RN

1701931-39-6

Product Name

1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one

Molecular Formula

C11H13NOS

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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